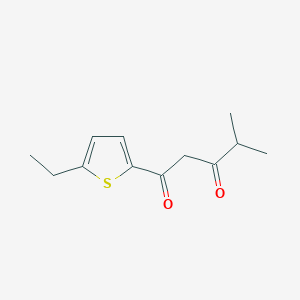
2-Methyl-4-(methylthio)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(methylthio)butan-2-ol is an organic compound with the molecular formula C6H14OS It is a secondary alcohol with a methylthio group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylthio)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butanol with methylthiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters is crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylthio)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or thiols.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohols and thiols.
Substitution: Compounds with different functional groups replacing the methylthio group.
Scientific Research Applications
2-Methyl-4-(methylthio)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylthio)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s methylthio group can participate in nucleophilic and electrophilic reactions, influencing its reactivity and interactions with other molecules. The secondary alcohol group also plays a role in its chemical behavior, allowing for hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butanol: A structurally similar compound without the methylthio group.
4-Methylthio-2-butanone: Contains a ketone group instead of an alcohol group.
2-Methyl-4-(methylthio)butane: Lacks the hydroxyl group present in 2-Methyl-4-(methylthio)butan-2-ol.
Uniqueness
This compound is unique due to the presence of both a secondary alcohol and a methylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C6H14OS |
|---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanylbutan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-6(2,7)4-5-8-3/h7H,4-5H2,1-3H3 |
InChI Key |
HAAWEOFFYXBQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






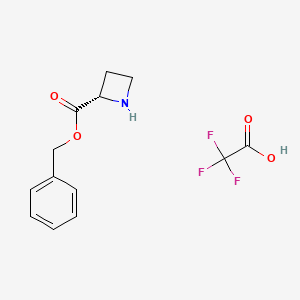



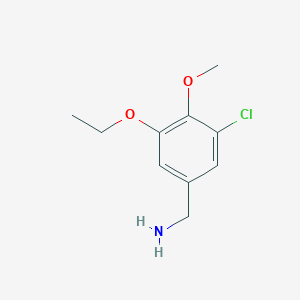

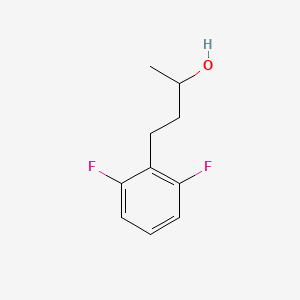
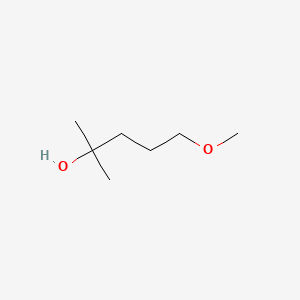
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
